molecular formula C27H34O8 B13071198 IsovaleroylbinankadsurinA

IsovaleroylbinankadsurinA

Cat. No.: B13071198
M. Wt: 486.6 g/mol
InChI Key: SPVLTCDJGAWXRM-LXALWLQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isovaleroylbinankadsurin A is a phenylpropanoid-derived compound structurally related to the Kadsurin family, which is characterized by a benzofuran core with diverse substituents. Phenylpropanoids like this are often studied for their bioactive properties, including anti-inflammatory, antioxidant, and neuroprotective effects. The structural complexity of such compounds, including stereochemistry and substituent groups, significantly influences their pharmacological profiles .

Properties

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] 2-methylbutanoate

InChI

InChI=1S/C27H34O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h10-11,13-15,23,28H,8-9,12H2,1-7H3/t13?,14-,15-,23-/m1/s1

InChI Key

SPVLTCDJGAWXRM-LXALWLQZSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C

Canonical SMILES

CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IsovaleroylbinankadsurinA typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds through reactions such as esterification or acylation. These intermediates are then subjected to further chemical transformations, including cyclization and functional group modifications, to yield the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

IsovaleroylbinankadsurinA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

IsovaleroylbinankadsurinA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of IsovaleroylbinankadsurinA involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or modulating a receptor in a signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The closest analogue in the provided evidence is Kadsurin A analogue-1 (CAS 155551-59-0), a phenylpropanoid with the formula C₂₁H₂₀O₆ and molecular weight 368.38 g/mol. Key physicochemical properties include:

  • LogP : 2.82 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 0/5
  • Solubility : 48.4 mg/mL in DMSO (in vitro), 6.3 mg/mL in saline (in vivo) .

Table 1: Physicochemical Comparison of Kadsurin A Analogue-1 and Hypothetical Isovaleroylbinankadsurin A

Property Kadsurin A Analogue-1 Isovaleroylbinankadsurin A (Hypothetical)
Molecular Formula C₂₁H₂₀O₆ Likely C₂₄H₂₈O₇ (with isovaleroyl group)
Molecular Weight 368.38 g/mol ~420–440 g/mol
LogP 2.82 Higher (due to isovaleroyl’s hydrophobicity)
Key Substituents Methoxy, propenyl Isovaleroyl, additional methyl groups
Bioactivity and Pharmacological Potential

Kadsurin A analogue-1 exhibits moderate solubility in biological matrices, making it suitable for oral or injectable formulations. Comparatively, the hypothetical isovaleroyl group in Isovaleroylbinankadsurin A could enhance membrane permeability but reduce aqueous solubility, impacting bioavailability .

Challenges in Comparative Analysis
  • Stereochemical Complexity : Both compounds likely exhibit multiple stereocenters (e.g., 2R,3R,5S in Kadsurin A analogue-1), which influence binding affinity and metabolic stability.
  • Synthetic Accessibility : The isovaleroyl group may complicate synthesis due to steric hindrance, whereas Kadsurin A analogue-1’s propenyl and methoxy groups allow for modular derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.